An In-depth Technical Guide to 4-Chloro-2-methyl-3-nitropyridine
An In-depth Technical Guide to 4-Chloro-2-methyl-3-nitropyridine
CAS Number: 23056-35-1
This technical guide provides a comprehensive overview of 4-Chloro-2-methyl-3-nitropyridine, a key heterocyclic building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and reactions, and illustrates its role in relevant biological pathways.
Chemical and Physical Properties
4-Chloro-2-methyl-3-nitropyridine is a substituted pyridine derivative with the molecular formula C₆H₅ClN₂O₂.[1][2] Its structure, featuring a chlorine atom, a methyl group, and a nitro group on the pyridine ring, makes it a versatile intermediate for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the chlorine atom for nucleophilic aromatic substitution.
A summary of the available quantitative data for 4-Chloro-2-methyl-3-nitropyridine and a closely related isomer is presented below for comparative purposes.
Table 1: Physicochemical Properties
| Property | 4-Chloro-2-methyl-3-nitropyridine | 2-Chloro-4-methyl-3-nitropyridine (Isomer) |
| CAS Number | 23056-35-1[1][2][3] | 23056-39-5[4] |
| Molecular Formula | C₆H₅ClN₂O₂[1][2] | C₆H₅ClN₂O₂ |
| Molecular Weight | 172.57 g/mol [1][2] | 172.57 g/mol [4] |
| Density | 1.4±0.1 g/cm³[1] | 1.406±0.06 g/cm³[4] |
| Boiling Point | 247.1±35.0 °C at 760 mmHg[1] | 279.6±35.0 °C (Predicted)[4] |
| Melting Point | Not available | 51-53 °C[4] |
| Flash Point | 103.3±25.9 °C[1] | >230 °F[4] |
| Purity | Typically ≥95%[1] | Typically ≥99% |
Table 2: Spectroscopic Data (Representative for Chloro-methyl-nitropyridine Isomers)
| Spectroscopy | Expected Features/Data for Chloro-methyl-nitropyridine Isomers |
| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.5 ppm. The methyl protons would appear as a singlet further upfield. For example, in 4-Chloro-2,6-dimethyl-3-nitropyridine, the aromatic proton appears at 7.22 ppm, and the methyl protons appear at 2.58 and 2.61 ppm. |
| ¹³C NMR | Aromatic carbons typically appear in the range of 110-160 ppm. The carbon of the methyl group would appear at a much lower chemical shift. |
| IR Spectroscopy | Characteristic peaks would include those for C=C and C=N stretching in the aromatic ring (around 1400-1600 cm⁻¹), C-H stretching, and strong absorbances for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively). |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns may include the loss of the nitro group, the chlorine atom, and cleavage of the pyridine ring.[3] |
Experimental Protocols
The synthesis and reactions of 4-Chloro-2-methyl-3-nitropyridine are central to its utility as a chemical intermediate. Below are representative experimental protocols.
Synthesis of Substituted Nitropyridines
The synthesis of 4-Chloro-2-methyl-3-nitropyridine can be approached through various routes, often involving the nitration of a pre-functionalized pyridine ring. A general, multi-step synthetic approach is outlined below. It is important to note that a specific, detailed protocol for the target molecule is not widely published; therefore, the following is a generalized procedure based on the synthesis of related compounds.
A Representative Synthesis of a Chloro-dimethyl-nitropyridine:
A detailed protocol for the synthesis of the related compound, 4-Chloro-2,6-dimethyl-3-nitropyridine, is available and provides a useful template. This reaction involves the chlorination of a nitropyridone precursor.
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Starting Material: 2,6-dimethyl-3-nitro-4-pyridone
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Reagent: Phosphorus oxychloride (POCl₃)
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Procedure:
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A mixture of 2,6-dimethyl-3-nitro-4-pyridone (e.g., 11.23 g, 66.8 mmol) and phosphorus oxychloride (e.g., 57 ml) is heated at reflux for 1.5 hours.
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After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.
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The residue is dissolved in a suitable organic solvent, such as dichloromethane (e.g., 150 ml).
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The organic solution is carefully neutralized with a dilute aqueous base, such as sodium bicarbonate, until the aqueous layer is alkaline.
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The organic phase is separated, dried over a suitable drying agent (e.g., MgSO₄), and concentrated under reduced pressure to yield the product.
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This procedure, with appropriate modifications to the starting material, illustrates a common method for introducing a chlorine atom onto the pyridine ring.
Nucleophilic Aromatic Substitution (SNAr) Reactions
4-Chloro-2-methyl-3-nitropyridine is highly reactive towards nucleophiles at the 4-position due to the activating effect of the ortho-nitro group and the ring nitrogen. This makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.
General Protocol for SNAr with an Amine:
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Substrate: 4-Chloro-2-methyl-3-nitropyridine
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Nucleophile: A primary or secondary amine (e.g., aniline, morpholine)
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Solvent: A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.
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Base (optional): A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (NEt₃) may be used to scavenge the HCl byproduct.
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Procedure:
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Dissolve 4-Chloro-2-methyl-3-nitropyridine in the chosen solvent in a reaction flask.
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Add the amine nucleophile (typically 1.1 to 1.5 equivalents) to the solution. If a base is used, it is also added at this stage.
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The reaction mixture is stirred, often at an elevated temperature (e.g., 80-120 °C), and monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).
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The organic layer is washed with water and brine, dried over a drying agent, and concentrated under reduced pressure.
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The crude product can be purified by techniques such as column chromatography or recrystallization.
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Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and biological contexts relevant to 4-Chloro-2-methyl-3-nitropyridine.
